molecular formula C22H20FN5O4 B2930539 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide CAS No. 1021125-11-0

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2930539
CAS No.: 1021125-11-0
M. Wt: 437.431
InChI Key: UBZIYYGWOWZZPK-UHFFFAOYSA-N
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Description

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H20FN5O4 and its molecular weight is 437.431. The purity is usually 95%.
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Scientific Research Applications

GABA-A Receptor Modulation

Research into compounds structurally similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide has indicated a focus on modulating GABA-A receptors. For instance, TPA023, a triazolopyridazine compound, demonstrates selective efficacy for α2- and α3-containing GABAA receptors, showcasing anxiolytic-like activity without sedation in animal models. This suggests potential applications in anxiety disorders with minimal side effects (Atack et al., 2006).

Anticancer Activity

Compounds with similar structures have shown promising anticancer properties. For example, triazolo-thiadiazoles have been investigated for their antioxidant and anticancer activities, revealing significant growth inhibition followed by apoptosis in HepG2 cells, suggesting a role in hepatocellular carcinoma treatment (Sunil et al., 2010).

Anticonvulsant Effects

The exploration of fluorobenzyltriazolo[4,5-c]pyridines and related compounds for anticonvulsant activity underscores their potential in treating seizure disorders. These compounds have been evaluated in rodent models, indicating efficacy in maximal electroshock-induced seizures without emesis, pointing towards their utility in epilepsy management (Kelley et al., 1995).

Antiviral and Antimicrobial Applications

Further research highlights the antimicrobial and antiviral potential of triazolopyridazine derivatives. Certain synthesized compounds exhibit promising activity against hepatitis A virus (HAV), indicating potential therapeutic applications in combating viral infections (Shamroukh & Ali, 2008).

Neurokinin-1 Receptor Antagonism

Investigations into compounds similar to this compound have also covered neurokinin-1 receptor antagonism. This pathway is significant for potential applications in treating depression and emesis, as indicated by the development of orally active, water-soluble NK-1 receptor antagonists (Harrison et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the pharmacological activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.

Biochemical Pathways

Given the broad range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), inflammatory response (for anti-inflammatory activity), and microbial metabolism (for antimicrobial activity).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.

Result of Action

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may exert its effects at the molecular level by modulating the activity of its targets, and at the cellular level by altering cell function and behavior .

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-30-17-11-15(12-18(13-17)31-2)22(29)24-8-9-32-20-7-6-19-25-26-21(28(19)27-20)14-4-3-5-16(23)10-14/h3-7,10-13H,8-9H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZIYYGWOWZZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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